molecular formula C21H17ClN4O2S B11036435 N-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide

N-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide

Cat. No.: B11036435
M. Wt: 424.9 g/mol
InChI Key: LKOULETZWXXHQK-UHFFFAOYSA-N
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Description

N-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide is a complex organic compound that features a benzothiazole core, a pyrrole ring, and a chlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-diones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Pyrrole-2,5-diones

    Reduction: Hydroxyl derivatives

    Substitution: Various substituted benzothiazole derivatives

Scientific Research Applications

N-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide involves its interaction with cellular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its function and leading to cell death. It can also inhibit specific enzymes, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide is unique due to its combination of a benzothiazole core, a pyrrole ring, and a chlorobenzyl group

Properties

Molecular Formula

C21H17ClN4O2S

Molecular Weight

424.9 g/mol

IUPAC Name

N-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]-2-pyrrol-1-yl-1,3-benzothiazole-6-carboxamide

InChI

InChI=1S/C21H17ClN4O2S/c22-16-6-2-1-5-15(16)12-23-19(27)13-24-20(28)14-7-8-17-18(11-14)29-21(25-17)26-9-3-4-10-26/h1-11H,12-13H2,(H,23,27)(H,24,28)

InChI Key

LKOULETZWXXHQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CNC(=O)C2=CC3=C(C=C2)N=C(S3)N4C=CC=C4)Cl

Origin of Product

United States

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